molecular formula C20H22N2O4 B5085738 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide

Cat. No. B5085738
M. Wt: 354.4 g/mol
InChI Key: LHGRBBFONDNHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It was first identified in a high-throughput screen for inhibitors of G9a, which is a key enzyme involved in the epigenetic regulation of gene expression. BIX-01294 has since been extensively studied for its potential use in cancer therapy, as well as in the treatment of neurological and psychiatric disorders.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This modification is associated with the repression of gene expression, and G9a has been shown to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its specificity for G9a, which makes it a useful tool for studying the role of G9a in various biological processes. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of G9a in some cell types. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have off-target effects on other histone methyltransferases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a, which could improve the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide in cancer therapy. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide on autophagy and other cellular processes. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide could be further studied for its potential use in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-morpholinylmethyl)aniline to give the desired benzamide product. The final step involves the addition of a methyl group to the benzene ring using dimethyl sulfate.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and lung cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is known to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
In addition to its use in cancer therapy, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders. G9a has been implicated in the regulation of neuronal gene expression, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(21-17-4-5-18-19(13-17)26-11-10-25-18)16-3-1-2-15(12-16)14-22-6-8-24-9-7-22/h1-5,12-13H,6-11,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGRBBFONDNHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.